N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide
CAS No.: 946259-57-0
Cat. No.: VC11976597
Molecular Formula: C24H24N2O4S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946259-57-0 |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide |
| Standard InChI | InChI=1S/C24H24N2O4S/c1-2-30-23-13-7-6-12-21(23)24(27)25-19-14-15-22-18(17-19)9-8-16-26(22)31(28,29)20-10-4-3-5-11-20/h3-7,10-15,17H,2,8-9,16H2,1H3,(H,25,27) |
| Standard InChI Key | BYHUYEDYOGFRPQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a tetrahydroquinoline scaffold, a partially saturated quinoline derivative, substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 2-ethoxybenzamide moiety. The benzenesulfonyl group introduces sulfonamide functionality, while the 2-ethoxybenzamide contributes aromatic and hydrogen-bonding capabilities.
Key Structural Features:
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Tetrahydroquinoline Core: A six-membered aromatic ring fused to a partially saturated piperidine ring, providing rigidity and potential for π-π interactions.
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Benzenesulfonyl Group: Enhances metabolic stability and modulates solubility through its polar sulfonyl group .
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2-Ethoxybenzamide: The ethoxy substituent at the ortho position of the benzamide may influence steric interactions and binding affinity compared to para-substituted analogs.
IUPAC Nomenclature and Identifiers
The systematic name follows IUPAC rules:
N-[1-(Benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.53 g/mol |
| CAS Registry Number | Not Assigned* |
| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
| InChIKey | BYCBQWKGZSSULE-UHFFFAOYSA-N |
*Note: The 4-ethoxy analog (CAS 941961-15-5) is documented, but positional isomers often lack distinct CAS assignments until isolated or patented.
Synthesis and Characterization
Synthetic Route
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide likely follows a multi-step sequence analogous to its 4-ethoxy counterpart:
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Tetrahydroquinoline Formation: Cyclization of an appropriately substituted aniline with a carbonyl compound under acidic conditions.
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Sulfonylation: Reaction of the tetrahydroquinoline intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
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Amide Coupling: Condensation of the sulfonylated tetrahydroquinoline with 2-ethoxybenzoic acid using coupling agents like HATU or EDCI.
Critical Reaction Parameters:
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Temperature control during sulfonylation to prevent over-reaction.
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Purification via column chromatography or recrystallization to isolate intermediates.
Analytical Characterization
Standard techniques confirm structure and purity:
| Method | Application |
|---|---|
| 1H/13C NMR | Verify substituent positions and integration ratios. |
| HPLC | Assess purity (>95% typically required for biological testing). |
| Mass Spectrometry | Confirm molecular ion peak (m/z 436.53). |
Physicochemical Properties
Lipophilicity and Solubility
Predicted values using computational tools (e.g., SwissADME):
| Parameter | Value |
|---|---|
| logP | ~3.2 |
| logD (pH 7.4) | ~2.8 |
| Water Solubility | <10 µM |
The benzenesulfonyl group increases polarity compared to alkylsulfonyl analogs (e.g., logP 3.15 for ethanesulfonyl derivatives ), but the 2-ethoxy group may reduce aqueous solubility due to steric hindrance.
Hydrogen Bonding Capacity
Biological Activities and Mechanism
Hypothesized Targets
Based on structural analogs, potential targets include:
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Kinase Enzymes: Sulfonamide-containing compounds often inhibit tyrosine kinases.
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G Protein-Coupled Receptors (GPCRs): Tetrahydroquinoline derivatives frequently modulate neurotransmitter receptors.
Structure-Activity Relationships (SAR)
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume